
Etidocaine-d9 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etidocaine-d9 (hydrochloride) is a deuterated form of etidocaine hydrochloride, a long-acting local anesthetic used primarily during surgical procedures and labor. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can be useful in various research applications, particularly in the study of metabolic pathways and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Etidocaine-d9 (hydrochloride) involves the deuteration of etidocaine. The process typically starts with the preparation of the parent compound, etidocaine, which is then subjected to deuteration. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecule. The final product is then converted into its hydrochloride salt form .
Industrial Production Methods
Industrial production of Etidocaine-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to purify the final product .
化学反応の分析
Types of Reactions
Etidocaine-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of etidocaine, such as N-oxides, amines, and halogenated compounds .
科学的研究の応用
Etidocaine-d9 (hydrochloride) is extensively used in scientific research due to its unique properties:
Chemistry: Used in the study of reaction mechanisms and the effects of deuteration on chemical reactivity.
Biology: Helps in tracing metabolic pathways and studying enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new anesthetic formulations and in quality control processes .
作用機序
Etidocaine-d9 (hydrochloride) exerts its effects by stabilizing the neuronal membrane. It inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, thereby providing local anesthesia. The compound primarily targets sodium ion channels on the nerve membrane, reducing the passage of sodium ions and blocking nerve impulse generation and conduction .
類似化合物との比較
Similar Compounds
Lidocaine: Another local anesthetic with a shorter duration of action.
Bupivacaine: Known for its long duration but higher cardiotoxicity.
Ropivacaine: Similar to bupivacaine but with a better safety profile
Uniqueness
Etidocaine-d9 (hydrochloride) is unique due to its deuterated form, which provides advantages in research applications, particularly in studying metabolic stability and pharmacokinetics. The deuterium atoms make the compound more resistant to metabolic degradation, offering more accurate and prolonged study periods .
特性
分子式 |
C17H29ClN2O |
|---|---|
分子量 |
321.9 g/mol |
IUPAC名 |
2-[ethyl(propyl)amino]-N-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H/i4D3,5D3,9D,10D,11D; |
InChIキー |
LMWQQUMMGGIGJQ-MNXFEGQBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])NC(=O)C(CC)N(CC)CCC)C([2H])([2H])[2H])[2H].Cl |
正規SMILES |
CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


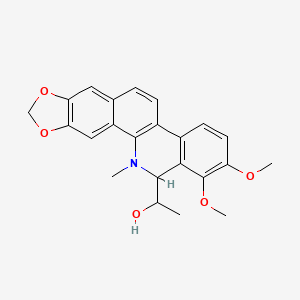
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)

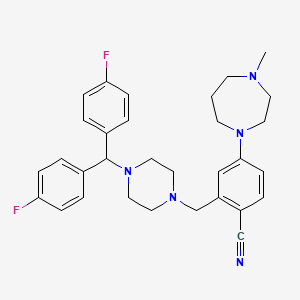
![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)
![2-[bis(1H-indol-3-yl)methyl]-6-bromophenol](/img/structure/B15141987.png)
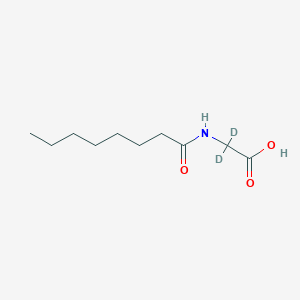
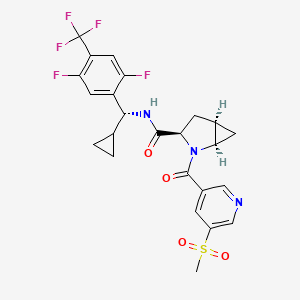
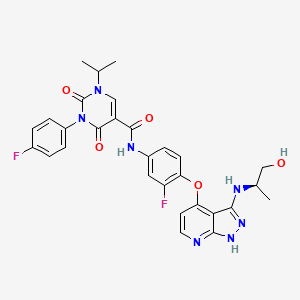
![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B15142024.png)
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)

![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)
